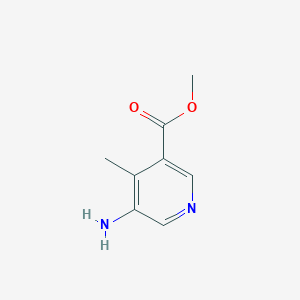

Methyl 5-amino-4-methylpyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-amino-4-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-6(8(11)12-2)3-10-4-7(5)9/h3-4H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULCOACJTLWICT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-methylpyridine-3-carboxylate typically involves the reaction of 5-amino-4-methylpyridine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-methylpyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines and other reduced forms.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Methyl 5-amino-4-methylpyridine-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to participate in reactions that yield biologically active compounds.

Synthesis of Antiviral Agents

One notable application is in the synthesis of nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS. The compound acts by binding to the reverse transcriptase enzyme, inhibiting viral replication. The preparation method involves the conversion of 3-amino-4-methylpyridine into nevirapine through several synthetic steps, demonstrating the utility of this compound as a precursor in antiviral drug development .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogens, suggesting their potential as therapeutic agents .

Agricultural Applications

The compound has also been investigated for its role in agriculture, particularly as a growth regulator and pesticide.

Plant Growth Regulation

This compound derivatives have been studied for their ability to regulate plant growth rates. Their application can enhance crop yields and improve resistance to environmental stresses .

Pesticidal Properties

The compound's derivatives have shown promise as pesticides, with studies indicating efficacy against certain pests while being safe for beneficial organisms .

Chemical Research and Development

In addition to its direct applications in pharmaceuticals and agriculture, this compound is utilized in chemical research for developing new synthetic methodologies.

Catalytic Processes

Recent studies have explored its use in catalytic processes, particularly in C–H bond functionalization reactions. The compound can serve as a ligand or substrate in various catalytic transformations, showcasing its versatility in organic synthesis .

Case Studies and Experimental Findings

Several case studies highlight the effectiveness and potential applications of this compound:

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-methylpyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with methyl 5-amino-4-methylpyridine-3-carboxylate, differing in substituent positions or functional groups:

Key Observations :

- Substituent Position Effects: The placement of methyl and amino groups significantly alters electronic and steric profiles.

- Heterocyclic Complexity : Compounds like methyl 6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate feature fused rings, which may increase rigidity and thermal stability but reduce solubility in polar solvents .

Physicochemical Properties (Theoretical Analysis)

While experimental data for the target compound are unavailable, trends from analogous structures suggest:

- Solubility: The amino group in this compound may improve aqueous solubility compared to non-amino analogs (e.g., methyl 6-methylpyridine-3-carboxylate) due to hydrogen-bonding interactions with water .

- Reactivity: The amino group at C5 could participate in nucleophilic reactions or serve as a site for further functionalization, distinguishing it from esters lacking amino substituents .

Hydrogen-Bonding and Crystallography

The amino and ester groups in this compound are likely to form intermolecular hydrogen bonds, influencing crystal packing. Comparable pyridine derivatives, such as those in the Catalog of Pyridine Compounds , exhibit predictable hydrogen-bonding patterns, as described by graph set analysis (e.g., Etter’s rules for molecular aggregation) . For example:

- N–H···O Interactions: The amino group may donate hydrogen bonds to ester carbonyl oxygen atoms in adjacent molecules.

- C–H···O Interactions : Methyl groups could engage in weaker interactions, affecting crystal morphology.

Biological Activity

Methyl 5-amino-4-methylpyridine-3-carboxylate (also known as Methyl 5-aminonicotinic acid methyl ester) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H10N2O2 and a CAS number of 36052-25-2. The structural features include:

- Pyridine Ring : A six-membered aromatic ring with nitrogen.

- Amino Group : Positioned at the 5th carbon, contributing to its biological activity.

- Carboxylate Group : Enhances solubility and interaction with biological targets.

The compound exhibits a density of approximately 1.2 g/cm³ and a boiling point around 345.9 °C, indicating its stability for various applications.

Antimicrobial Activity

Research has demonstrated that derivatives of pyridine compounds, including this compound, exhibit antimicrobial properties. For instance, studies have reported that similar compounds show significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 1.56 to 12.5 μg/mL .

| Compound | Gram-positive (S. aureus) | Gram-positive (E. faecalis) | Gram-negative (E. coli) | Gram-negative (P. aeruginosa) |

|---|---|---|---|---|

| 5a | 1.56 μg/mL | 3.125 μg/mL | 3.125 μg/mL | 1.56 μg/mL |

| 5c | 1.56 μg/mL | 3.125 μg/mL | 12.5 μg/mL | 1.56 μg/mL |

This suggests that this compound could be a candidate for developing new antimicrobial agents.

Inhibition of Carbonic Anhydrase

Molecular docking studies indicate that this compound may act as an inhibitor of carbonic anhydrase I, an enzyme involved in various physiological processes such as respiration and acid-base balance . The binding affinity studies suggest that it forms stable complexes with the active site residues of the enzyme, which could lead to therapeutic applications in conditions like glaucoma and epilepsy.

The biological mechanisms underlying the activities of this compound are primarily linked to its interactions with specific enzymes and receptors:

- Receptor Modulation : Compounds similar in structure have been shown to modulate receptor activity related to cardiovascular regulation and inflammation pathways.

- Enzyme Inhibition : The ability to inhibit enzymes such as carbonic anhydrase can lead to decreased production of bicarbonate ions, impacting pH regulation in tissues .

Pharmacokinetics and Drug-Likeness

Pharmacokinetic evaluations indicate that this compound adheres to Lipinski's Rule of Five, suggesting good oral bioavailability:

- Lipophilicity (MlogP) : 0.68

- Topological Surface Area (TPSA) : Between 78–125 Ų

- Bioavailability Score : 0.55

These properties suggest that the compound is likely to be well absorbed when administered orally .

Case Studies and Research Findings

Several studies highlight the potential therapeutic roles of this compound:

- Antimicrobial Studies : A study evaluated various derivatives against multiple bacterial strains, confirming significant antibacterial activity at low concentrations .

- Carbonic Anhydrase Inhibition : Another study focused on the compound's interaction with carbonic anhydrase I, demonstrating promising results for future drug development targeting this enzyme .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-amino-4-methylpyridine-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyridine carboxylates are often prepared through esterification of carboxylic acids using methanol under acidic catalysis. Temperature control (e.g., 60–80°C) and anhydrous conditions are critical to minimize hydrolysis. Catalysts like HATU () improve coupling efficiency in multi-step syntheses. Post-synthesis purification via column chromatography or recrystallization enhances purity. Yield optimization requires balancing stoichiometry and reaction time to avoid side products like dimerization (common in aromatic amines) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodology :

- NMR : and NMR confirm regiochemistry and functional groups (e.g., methyl ester at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm).

- HPLC : Assess purity (>95% by area normalization) using C18 columns and mobile phases like acetonitrile/water with 0.1% TFA ( ).

- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H] for CHNO: 181.0978).

- IR : Detect amine (N–H stretch ~3400 cm) and ester (C=O ~1700 cm) groups .

Q. How does solvent polarity affect the solubility and stability of this compound?

- Methodology : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to hydrogen bonding with the amino and ester groups. Stability tests under varying pH (e.g., 1–14) using UV-Vis spectroscopy reveal degradation in strongly acidic/basic conditions via ester hydrolysis. Storage recommendations: anhydrous environments at −20°C to prevent oxidation of the amino group .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound using SHELX and ORTEP-3?

- Methodology :

- Crystallization : Slow evaporation from ethanol/water mixtures produces diffraction-quality crystals. Challenges include polymorphism and twinning (common in flexible esters).

- SHELX Refinement : Hydrogen atom positions (especially NH) may require constraints due to low electron density. Disorder in the methyl group (C4) necessitates PART instructions in SHELXL ( ).

- ORTEP-3 Visualization : Thermal ellipsoid plots highlight anisotropic displacement parameters; hydrogen bonds (N–H···O) are mapped using graph-set analysis ( ) .

Q. How do intermolecular hydrogen bonds influence the supramolecular assembly of this compound in the solid state?

- Methodology : Graph-set analysis ( ) identifies motifs like chains from N–H···O=C interactions between amino and ester groups. These bonds stabilize crystal packing, affecting melting points and mechanical properties. Computational tools (e.g., Mercury CSD) correlate bond lengths (2.8–3.0 Å) with thermal stability via DSC .

Q. How can contradictory pharmacological data for this compound derivatives be reconciled?

- Methodology : Discrepancies in bioactivity (e.g., IC variability in kinase assays) may stem from:

- Stereochemical impurities : Chiral HPLC ( ) ensures enantiomeric purity.

- Solubility differences : Use standardized DMSO stock solutions (<0.1% v/v) to avoid aggregation.

- Assay conditions : Control pH, temperature, and co-solvents. Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : DFT calculations (B3LYP/6-31G*) model frontier molecular orbitals to identify reactive sites. The C3 carboxylate group exhibits high electrophilicity (LUMO energy ~−1.5 eV), favoring attack by nucleophiles like amines or thiols. Solvent effects (PCM model) adjust activation energies for polar protic vs. aprotic media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.